2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (hereafter referred to as Compound A) is a pyrimidoindole derivative featuring a sulfanyl linker, a 2-methoxyethyl substituent on the pyrimidoindole core, and a 4-methoxyphenylacetamide group. This structure positions it within a class of Toll-like receptor 4 (TLR4) modulators, with demonstrated applications in immunopharmacology . Its design leverages structure-activity relationship (SAR) insights from earlier analogs, emphasizing substituent effects on potency, selectivity, and pharmacokinetics.
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-29-12-11-26-21(28)20-19(16-5-3-4-6-17(16)24-20)25-22(26)31-13-18(27)23-14-7-9-15(30-2)10-8-14/h3-10,24H,11-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYLLUKBILDVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, which undergo a series of reactions such as alkylation, sulfonation, and acylation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Compound A with Selected Analogs
Synthetic Notes:
- Compound A ’s 2-methoxyethyl group is introduced via alkylation or coupling reactions, similar to methods in .
- The 4-methoxyphenylacetamide moiety is synthesized via HATU-mediated amide coupling, analogous to procedures in .
TLR4 Activation Potency
- 1Z105 : The parent compound (cyclohexylacetamide, phenyl-pyrimidoindole) exhibits moderate TLR4 activation (EC₅₀: 1.2 µM in human cells). Oxidation of the sulfur to sulfonyl (e.g., compound 2 in ) reduces activity, underscoring the sulfanyl group’s importance .
- 2B182C : Substitution with a lipophilic 8-(furan-2-yl) group enhances potency (EC₅₀: 0.3 µM) by improving hydrophobic interactions with TLR4’s binding pocket .
Selectivity and Toxicity
- Analogs with bulky acetamide substituents (e.g., naphthalen-2-yl in ) show reduced off-target effects compared to smaller alkyl groups .
- The 4-methoxyphenyl group in Compound A is associated with enhanced metabolic stability over unsubstituted phenyl analogs .
Physicochemical Properties
Table 2: Property Comparison
| Compound ID | logP (Predicted) | Molecular Weight (g/mol) | Solubility (µM) |
|---|---|---|---|
| Compound A | 3.8 | 479.54 | 12.5 (PBS) |
| 1Z105 | 4.2 | 446.56 | 8.2 |
| 2B182C | 4.5 | 516.62 | 5.6 |
| Compound 27 (isopentyl) | 5.1 | 437.52 | 2.3 |
Key Observations :
Biological Activity
The compound 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of pyrimidoindole compounds. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available literature, including case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.51 g/mol. The structure features a pyrimidine ring fused with an indole moiety, which is known to enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives with similar structures exhibit significant antimicrobial properties. For instance, compounds containing thienopyrimidine rings have demonstrated effective antibacterial and antimycobacterial activities against various strains, such as Escherichia coli and Staphylococcus aureus . The presence of a sulfanyl group in our target compound may contribute similarly to its antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 10 | |
| Compound B | Antimycobacterial | 5 | |
| Compound C | Antifungal | 15 |
Anticancer Activity
The anticancer potential of Mannich bases, which share structural similarities with our compound, has been extensively studied. These compounds have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. For example, certain Mannich bases exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
Case Study:
A study investigated the antiproliferative effects of similar pyrimidine derivatives on human cancer cell lines. The results demonstrated that these compounds could inhibit cell growth effectively, suggesting that our target compound may possess comparable anticancer properties.
Toxicity Assessment
Toxicity evaluations are critical for assessing the safety profile of new compounds. Preliminary studies on related thienopyrimidine derivatives indicated low toxicity levels up to a concentration of 200 µmol/L in hemolytic assays . Further toxicological assessments for our target compound are necessary to establish safety parameters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
